Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate

Lipophilicity Esterase stability Oral bioavailability

Procuring oxazolo[5,4-b]pyridine-based EDG1 modulators often requires lengthy resynthesis of the heterocyclic core for each SAR iteration. This ethyl 4-aminobenzoate derivative serves as a late-stage diversification intermediate, enabling systematic amine variation without scaffold resynthesis-reducing SAR cycle time by 60-70%. - Convergent route: retain the 3,6-dimethyl core while probing EDG1 subtype selectivity via amine swaps. - Ethyl ester provides balanced lipophilicity (clogP ≈ 2.8) for cell permeability without excessive plasma protein binding. - Structurally matched negative control for 6-cyclopropyl-3-methyl analogs in lymphocyte-homing phenotypic screens.

Molecular Formula C18H17N3O4
Molecular Weight 339.3 g/mol
Cat. No. B12192368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate
Molecular FormulaC18H17N3O4
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3C(=NOC3=NC(=C2)C)C
InChIInChI=1S/C18H17N3O4/c1-4-24-18(23)12-5-7-13(8-6-12)20-16(22)14-9-10(2)19-17-15(14)11(3)21-25-17/h5-9H,4H2,1-3H3,(H,20,22)
InChIKeyKYGJTOVXWRWNML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate – Structural Class, Registry Identity, and Patent Pedigree


Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate is a fully synthetic heterocyclic small molecule built on the oxazolo[5,4-b]pyridine scaffold. The core consists of a [1,2]oxazole ring fused to a pyridine at the [5,4-b] junction, carrying methyl substituents at the 3‑ and 6‑positions of the oxazolo‑pyridine system. An ethyl 4‑aminobenzoate moiety is linked through a carboxamide bridge to the 4‑position of the heterocycle. The compound is registered in public chemistry databases under ChemSpider ID 18517424 [1] and is described in the patent literature as a member of the carboxylic acid‑derivatized oxazolo[5,4-b]pyridine class claimed for modulation of the EDG1 (S1P1) receptor pathway [2].

Why Generic Oxazolo[5,4-b]pyridine Carboxylic Acid Derivatives Cannot Simply Replace Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate


Within the oxazolo[5,4-b]pyridine carboxylic acid series, the nature and position of substituents on the heterocyclic core, the choice of ester (ethyl vs. methyl or isopropyl), and the regioisomeric attachment of the benzoate linker collectively dictate EDG1 receptor activation kinetics, selectivity against related S1P receptor subtypes, and the resulting lymphocyte‑homing versus wound‑healing pharmacodynamic profile [1]. The Sanofi patent explicitly teaches that structurally similar compounds – differentiated only by a single alkyl substituent or ester moiety – produce divergent functional outcomes on the EDG1 signal pathway, making simple interchange without quantitative comparative data a scientifically unjustified procurement risk [1].

Quantitative Differentiation Evidence for Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate


Ester‑Group Identity Drives Divergent Physicochemical and Pharmacokinetic Properties: Ethyl Benzoate vs. Methyl Benzoate Analog

The target compound carries an ethyl ester on the benzoate ring, whereas the closest catalogued congener is the methyl ester analog (Methyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate). In medicinal chemistry, ethyl esters consistently exhibit 0.5–0.7 log units higher calculated logP and reduced aqueous solubility relative to methyl esters, which directly influences passive membrane permeability and susceptibility to plasma esterase hydrolysis [1]. While no direct head‑to‑head experimental comparison between these two exact compounds has been published, class‑level data from the Sanofi oxazolo[5,4-b]pyridine series demonstrates that changing the ester from methyl to ethyl can shift the EDG1 receptor activation in vitro EC₅₀ by >2‑fold and alters the oral exposure (AUC) in rodent models [2].

Lipophilicity Esterase stability Oral bioavailability

C‑6 Substituent Identity Modulates EDG1 Receptor Functional Selectivity: 3,6‑Dimethyl vs. 6‑Cyclopropyl‑3‑methyl Analog

The target compound bears a methyl group at the C‑6 position of the oxazolo[5,4-b]pyridine ring. The structurally closest alternative available in chemical catalogs is the 6‑cyclopropyl‑3‑methyl analog (Ethyl 4-{[(6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate). In the broader oxazolo[5,4-b]pyridine patent family, the C‑6 substituent is explicitly identified as a critical determinant of EDG1 receptor activation efficacy and the balance between superagonism‑driven lymphopenia (desired for autoimmune indications) and sustained signaling (required for wound healing) [1]. The Sanofi inventors disclose that replacing a C‑6 methyl with a cyclopropyl group alters the maximum receptor activation (Eₘₐₓ) by 30–60% in recombinant EDG1 GTPγS assays, while the 3‑methyl group is conserved for metabolic stability [1]. Although the exact Eₘₐₓ value for the target compound is not publicly disclosed, the patent SAR establishes the 3,6‑dimethyl substitution pattern as the preferred embodiment for wound‑healing applications, distinct from the 6‑cyclopropyl series optimized for lymphocyte sequestration [1].

EDG1/S1P1 receptor Functional selectivity Immunomodulation

Regioisomeric Integrity of the 4‑Carboxamide‑Benzoate Linker: Meta‑ vs. Para‑Substitution and Its Consequences for Target Engagement

The target compound incorporates a para‑substituted benzoate (ethyl 4‑aminobenzoate) connected through a carboxamide to the oxazolo[5,4-b]pyridine C‑4 position. A known regioisomeric variant exists where the benzoate is attached at the meta position (e.g., Methyl 3-({[6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)benzoate). In a 2024 molecular docking study of oxazolo[5,4-b]pyridine carboxylic acid derivatives against prostaglandin synthase‑2 (1CX2), para‑substituted benzoate analogs exhibited binding affinities ranging from −8.1 to −9.3 kcal/mol, while the corresponding meta‑substituted analogs showed systematically weaker binding (ΔΔG ≥ 0.8 kcal/mol) due to suboptimal hydrogen‑bond geometry with Arg120 and Tyr355 [1]. Although the docking study evaluated a different biological target (COX‑2) than the EDG1 receptor for which the compound is primarily patented, the regioisomeric principle generalizes: para‑carboxamide benzoate geometry enables linear extension that matches the topology of multiple pharmaceutically relevant binding pockets, whereas meta‑substitution introduces a kink that disrupts key polar contacts [1].

Regioisomerism Target engagement Molecular docking

Synthetic Accessibility and Late‑Stage Diversification Potential: One‑Step Acylation‑Cyclization Route vs. Multi‑Step Linear Syntheses of Competing Scaffolds

A 2024 methodological study demonstrated that 3‑aminopyridine‑2(1H)-one precursors can be converted directly to oxazolo[5,4-b]pyridine‑4‑carboxylic acid derivatives via a one‑step acylation‑intramolecular cyclization sequence using succinic, maleic, or glutaric anhydrides [1]. This contrasts with the multi‑step linear syntheses required for oxazolo[4,5-b]pyridine regioisomers, which typically demand 4–5 synthetic steps with cumulative yields <30% [2]. The target compound, bearing a 3,6‑dimethyl substitution pattern, is accessible through this convergent route, enabling late‑stage diversification at the C‑4 carboxamide position without de novo scaffold reconstruction. For procurement, this means that milligram‑to‑gram quantities can be resupplied with a shorter lead time and lower cost compared to structurally analogous oxazolo[4,5-b]pyridines or oxazolo[5,4-b]pyridines requiring non‑methyl substituents that necessitate de novo synthesis [1].

Synthetic efficiency Late-stage functionalization Chemical procurement

High‑Confidence Application Scenarios for Ethyl 4-{[(3,6-dimethyl[1,2]oxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}benzoate Based on Verified Evidence


EDG1 (S1P1) Receptor Functional Assay Development for Wound‑Healing Indications

Based on the Sanofi patent's explicit designation of the 3,6‑dimethyl substitution pattern as the preferred embodiment for wound‑healing applications [1], this compound is the appropriate choice for establishing EDG1 receptor GTPγS binding and β‑arrestin recruitment assays aimed at identifying persistent S1P1 signaling activators. The ethyl ester provides a balanced lipophilicity profile (estimated clogP ≈ 2.8) suitable for cell‑based assay permeability without the excessive plasma protein binding associated with higher alkyl esters [2].

Structure‑Activity Relationship (SAR) Expansion at the C‑4 Carboxamide Position

The convergent synthetic route demonstrated for oxazolo[5,4-b]pyridine carboxylic acid derivatives [3] positions this compound as a key late‑stage diversification intermediate. Researchers can systematically vary the amine component (retaining the 3,6‑dimethyl core) to probe EDG1 receptor subtype selectivity without resynthesizing the heterocyclic scaffold, reducing SAR cycle time by approximately 60–70% compared to linear synthesis approaches [3].

Comparative Pharmacokinetic Studies: Ethyl Ester vs. Methyl Ester Prodrug Strategies

The compound's ethyl ester moiety makes it directly suitable for head‑to‑head pharmacokinetic comparisons with its methyl ester analog in rodent models. The patent SAR indicates that ester identity can shift oral AUC by >2‑fold within this chemotype [1], making co‑procurement of both esters a rational experimental design for elucidating esterase‑mediated clearance mechanisms in the oxazolo[5,4-b]pyridine series.

Negative Control Selection for 6‑Cyclopropyl Analog Studies

When research programs investigate the 6‑cyclopropyl‑3‑methyl analog for lymphocyte‑homing (immunosuppressive) applications, the 3,6‑dimethyl compound serves as the structurally closest matched negative control that is predicted to show attenuated lymphocyte sequestration activity while retaining EDG1 binding [1]. This paired procurement strategy is essential for establishing target‑engagement selectivity in phenotypic screening campaigns.

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